![molecular formula C23H21N3O5 B12624727 5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan CAS No. 918440-79-6](/img/structure/B12624727.png)
5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan is a complex organic compound that combines the structural features of quinoline and tryptophan. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan typically involves multiple steps, starting from commercially available starting materials
Formation of Quinoline Moiety: The quinoline structure can be synthesized using various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Coupling with L-Tryptophan: The final step involves coupling the quinoline derivative with L-tryptophan.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, greener solvents, and recyclable catalysts to enhance the sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxyquinoline derivative.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include methoxyquinoline derivatives, tetrahydroquinoline derivatives, and substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The tryptophan part of the molecule can be involved in protein synthesis and neurotransmitter production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-L-tryptophan: Exhibits anti-inflammatory and tumor-suppressing activities.
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative used recreationally as a psychedelic.
Eigenschaften
CAS-Nummer |
918440-79-6 |
|---|---|
Molekularformel |
C23H21N3O5 |
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
(2S)-3-(5-methoxy-1H-indol-3-yl)-2-(quinolin-3-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C23H21N3O5/c1-30-17-6-7-20-18(10-17)16(12-25-20)9-21(22(27)28)26-23(29)31-13-14-8-15-4-2-3-5-19(15)24-11-14/h2-8,10-12,21,25H,9,13H2,1H3,(H,26,29)(H,27,28)/t21-/m0/s1 |
InChI-Schlüssel |
WALZHGBWUPNHFX-NRFANRHFSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3=CC4=CC=CC=C4N=C3 |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3=CC4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


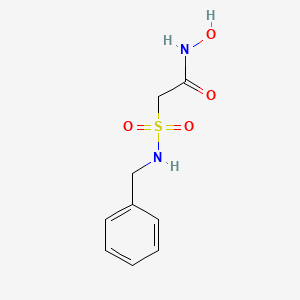

![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole](/img/structure/B12624654.png)
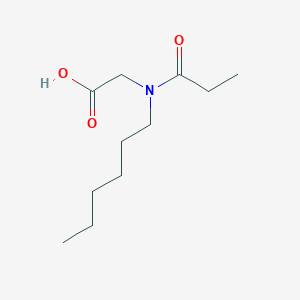
![1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine](/img/structure/B12624666.png)
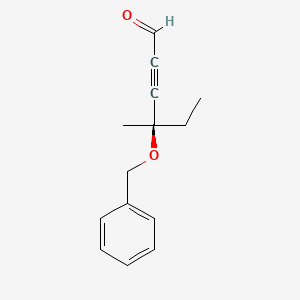
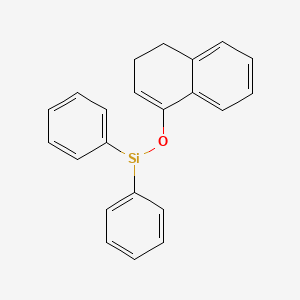
![3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B12624689.png)
![{5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone](/img/structure/B12624697.png)
![(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12624705.png)


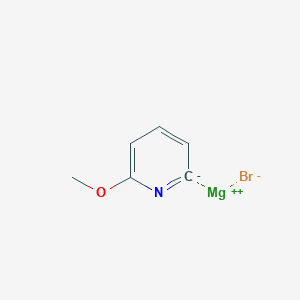
![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
